2-(4-Bromophenyl)-1,3-dioxolane
Overview
Description
2-(4-Bromophenyl)-1,3-dioxolane is an organic compound that belongs to the class of bromophenyl dioxolanes. It is a colorless solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. This compound is of particular interest due to its wide range of applications in scientific research and its potential as a drug delivery system.
Scientific Research Applications
Antimicrobial and Antiproliferative Agents
Specific Scientific Field
Summary of the Application
The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which contains a 4-bromophenyl group, has been synthesized and studied for its potential as an antimicrobial and antiproliferative agent .
Methods of Application or Experimental Procedures
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Results or Outcomes
The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Suzuki-Miyaura Cross Coupling Reaction
Specific Scientific Field
Summary of the Application
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in the Suzuki-Miyaura cross-coupling reaction .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this compound in the Suzuki-Miyaura cross-coupling reaction are not provided in the source .
Results or Outcomes
The specific results or outcomes of using this compound in the Suzuki-Miyaura cross-coupling reaction are not provided in the source .
Insecticides and NADH:Ubiquinone Oxidoreductase Inhibitors
Specific Scientific Field
Summary of the Application
4-(11-Azidoundecyl-2-amino)quinazoline, a compound containing a 4-bromophenyl group, has been synthesized and studied for its potential as an insecticide and NADH:ubiquinone oxidoreductase inhibitor .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this compound are not provided in the source .
Results or Outcomes
The specific results or outcomes of using this compound as an insecticide and NADH:ubiquinone oxidoreductase inhibitor are not provided in the source .
properties
IUPAC Name |
2-(4-bromophenyl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIMHOWVWWHLDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378741 | |
Record name | 2-(4-bromophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1,3-dioxolane | |
CAS RN |
10602-01-4 | |
Record name | 2-(4-bromophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Synthesis routes and methods IV
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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